molecular formula C10H17BrOSi B1378768 4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one CAS No. 1461715-58-1

4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one

Cat. No.: B1378768
CAS No.: 1461715-58-1
M. Wt: 261.23 g/mol
InChI Key: IHDMQOXPNXBFST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one” is a chemical compound with the CAS Number: 1461715-58-1 . It has a molecular weight of 261.23 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H17BrOSi/c1-8(2)10(11)9(12)6-7-13(3,4)5/h8,10H,1-5H3 . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 261.23 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.

Scientific Research Applications

Synthesis and Molecular Structures

4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one and its derivatives have been extensively utilized in the synthesis of complex molecules due to their unique reactivity and structural properties. For instance, 5-Methyl-2-trimethylsilyl-pyridine, a derivative, has been synthesized via the “in situ” Grignard reaction, highlighting the role of trimethylsilyl groups in facilitating novel synthesis pathways (Riedmiller et al., 1999).

Photochemistry and Cycloadditions

The compound and its related structures play a pivotal role in photochemical studies and cycloaddition reactions. Schultz and Lockwood (2000) explored the photochemical reactivity of 3-trimethylsilyl-2,5-cyclohexadienones, demonstrating the influence of trimethylsilyl groups on photochemical behavior. Their research provided valuable insights into the regiospecific photorearrangements of these compounds, advancing our understanding of such complex processes (Schultz & Lockwood, 2000).

Chemical Reactivity and Synthesis of Novel Compounds

Research by Kireev et al. (1991) illustrated the reactivity of dicobalt hexacarbonyl complexes with derivatives of this compound, leading to the formation of novel cycloaddition compounds. This study shed light on the unique reactivity of these compounds and their potential in synthesizing new chemical structures (Kireev et al., 1991).

Diastereoselective Syntheses and Catalysis

The compound's derivatives have been instrumental in diastereoselective syntheses. For instance, research by Andreini et al. (1989) focused on the Pd-catalyzed diastereoselective synthesis of various (E)-1-trimethylsilyl-alkenes and related compounds, showcasing the potential of these compounds in precise and controlled chemical synthesis processes (Andreini et al., 1989).

Biochemical Analysis

Biochemical Properties

4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a propargylating agent, which means it can add a propargyl group to other molecules. This interaction is crucial in the alkylation of dianions of beta-keto esters at the gamma-carbon . The nature of these interactions often involves the formation of covalent bonds, leading to the modification of the target biomolecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modify proteins and enzymes can lead to changes in cellular behavior, including alterations in metabolic flux and gene expression patterns . These changes can have downstream effects on cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites. This inhibition or activation can lead to changes in the enzyme’s activity, affecting various biochemical pathways . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux by altering the levels of specific metabolites . These changes can influence the overall metabolic state of the cell, leading to shifts in energy production, biosynthesis, and degradation pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its biological activity, as its presence in specific tissues or organelles may enhance or inhibit its effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization can affect the compound’s interactions with biomolecules and its overall biological activity.

Properties

IUPAC Name

4-bromo-5-methyl-1-trimethylsilylhex-1-yn-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrOSi/c1-8(2)10(11)9(12)6-7-13(3,4)5/h8,10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDMQOXPNXBFST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)C#C[Si](C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one
Reactant of Route 2
Reactant of Route 2
4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one
Reactant of Route 3
Reactant of Route 3
4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one
Reactant of Route 4
Reactant of Route 4
4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one
Reactant of Route 5
Reactant of Route 5
4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one
Reactant of Route 6
Reactant of Route 6
4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.